Selective Antibacterial Activity: 1-Pentadecanol vs. 1-Dodecanol and 1-Hexadecanol Against P. acnes
1-Pentadecanol demonstrates highly potent and specific antibacterial activity against Propionibacterium acnes, a primary pathogen in acne vulgaris. In a direct comparative study, its potency far exceeds that of its shorter-chain (1-dodecanol, C12) and longer-chain (1-hexadecanol, C16) analogs [1]. The study's data table explicitly notes that 1-pentadecanol is effective at a 'far lower concentration' than these comparators, establishing its unique position within the homologous series for this target [1].
| Evidence Dimension | Antibacterial potency against Propionibacterium acnes |
|---|---|
| Target Compound Data | Effective at a 'far lower concentration' |
| Comparator Or Baseline | 1-Dodecanol (C12) and 1-Hexadecanol (C16); exact MICs not provided, but are quantitatively described as much higher. |
| Quantified Difference | Substantially lower MIC (exact fold-change not specified in source, but described as 'far lower') |
| Conditions | In vitro antibacterial assay |
Why This Matters
For formulators developing targeted anti-acne products, substituting 1-pentadecanol with cheaper, more common fatty alcohols (like C12 or C16) will result in a substantial loss of antibacterial efficacy against the key pathogen.
- [1] Katsuta, Y., et al. (1994). Topical composition for treating acne vulgaris. U.S. Patent No. 5,380,763. Washington, DC: U.S. Patent and Trademark Office. View Source
